Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate belongs to the class of pyrazole derivatives, which are characterized by their five-membered heterocyclic structure containing two nitrogen atoms. The empirical formula for this compound is with a molecular weight of approximately 230.27 g/mol . Pyrazoles have been extensively studied for their pharmacological activities, making them valuable in medicinal chemistry and agricultural applications.
The synthesis of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves several key steps:
The molecular structure of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate can be described as follows:
InChI=1S/C13H14N2O2/c1-9(2)12-11(15)10(14-13(12)16)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3
.Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is involved in various chemical reactions:
The mechanism of action for methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with biological targets:
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits several notable physical and chemical properties:
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate has various scientific applications:
CAS No.: 121-21-1
CAS No.: 9004-10-8
CAS No.: 1292296-10-6
CAS No.: 1443764-31-5
CAS No.: 21049-67-2
CAS No.: